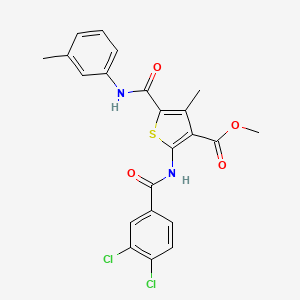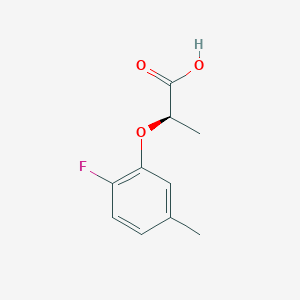![molecular formula C42H66O18 B12064889 3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide is a complex glycoside compound. It is known for its intricate structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound is often studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide involves multiple steps, including glycosylation reactions to attach the sugar units to the steroidal core. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the selective formation of the desired glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the glycoside in large quantities. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of the sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can facilitate the hydrolysis of glycosidic bonds.
Major Products
The major products of these reactions include various oxidized or reduced forms of the compound, as well as the individual sugar units released during hydrolysis.
Applications De Recherche Scientifique
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide has several scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Used in the development of novel pharmaceuticals and as a model compound for studying glycosylation reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glycosidic moieties can enhance its solubility and bioavailability, allowing it to effectively reach its targets. The steroidal core may interact with cellular membranes or specific proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another glycoside with a similar steroidal core but different sugar moieties.
Ouabain: A glycoside known for its potent effects on the cardiovascular system.
Digoxin: Similar in structure and function, used clinically for heart conditions.
Uniqueness
3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide is unique due to its specific glycosylation pattern, which can influence its biological activity and pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C42H66O18 |
|---|---|
Poids moléculaire |
859.0 g/mol |
Nom IUPAC |
3-[14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O18/c1-18-28(45)35(53-4)36(60-38-34(51)32(49)30(47)26(59-38)17-55-37-33(50)31(48)29(46)25(15-43)58-37)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3 |
Clé InChI |
QWNHCYWCKDKDMK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)
![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)







![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)

